3-(4-Methoxy-3-methylphenyl)propanal
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Overview
Description
3-(4-Methoxy-3-methylphenyl)propanal is an organic compound with the molecular formula C11H14O2 It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a benzene ring substituted with a methoxy group (-OCH3) and a methyl group (-CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-methylphenyl)propanal can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 4-methoxyacetophenone with propanal in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-3-methylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: 3-(4-Methoxy-3-methylphenyl)propanoic acid.
Reduction: 3-(4-Methoxy-3-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxy-3-methylphenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the fragrance industry due to its pleasant odor and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3-methylphenyl)propanal involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity. Additionally, the methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propanal: Lacks the methyl group on the benzene ring, which may affect its reactivity and biological activity.
3-(4-Methylphenyl)propanal: Lacks the methoxy group, which can influence its solubility and interaction with molecular targets.
3-(4-Isobutylphenyl)propanal: Contains a bulkier isobutyl group, which can impact its steric interactions and overall chemical behavior.
Uniqueness
3-(4-Methoxy-3-methylphenyl)propanal is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can enhance its reactivity and specificity in various chemical and biological contexts. This combination of substituents can also influence its physical properties, such as solubility and volatility, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-(4-methoxy-3-methylphenyl)propanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-8-10(4-3-7-12)5-6-11(9)13-2/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWUHGJGLHVXCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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